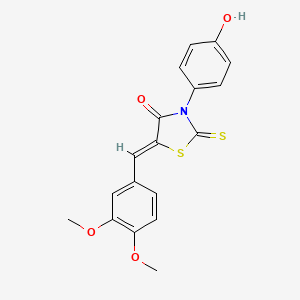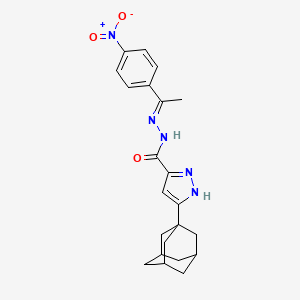![molecular formula C17H17N5O4 B11686062 4-(methoxymethyl)-2-[(2E)-2-(4-methoxy-3-nitrobenzylidene)hydrazinyl]-6-methylpyridine-3-carbonitrile](/img/structure/B11686062.png)
4-(methoxymethyl)-2-[(2E)-2-(4-methoxy-3-nitrobenzylidene)hydrazinyl]-6-methylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-2-[(2E)-2-(4-Methoxy-3-nitrobenzyliden)hydrazinyl]-6-methylpyridin-3-carbonitril ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Methoxymethyl-, Nitrobenzyliden- und Hydrazinylgruppen umfasst, die an einen Pyridinring gebunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(Methoxymethyl)-2-[(2E)-2-(4-Methoxy-3-nitrobenzyliden)hydrazinyl]-6-methylpyridin-3-carbonitril beinhaltet typischerweise mehrere Schritte. Ein gängiger Ansatz ist die Herstellung des Pyridinrings, gefolgt von der Einführung der Methoxymethyl- und Nitrobenzylidengruppen. Die Hydrazinylgruppe wird dann durch eine Hydrazonbildungsreaktion hinzugefügt. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Säuren oder Basen, um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Synthesegeräten kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie verwendet, um die Verbindung in hoher Reinheit zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 4-methoxy-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-(methoxymethyl)-6-methylpyridine-3-carbonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis is also common in industrial settings.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(Methoxymethyl)-2-[(2E)-2-(4-Methoxy-3-nitrobenzyliden)hydrazinyl]-6-methylpyridin-3-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Die Methoxymethylgruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Reduktionsmittel wie Natriumborhydrid für Reduktionsreaktionen und Oxidationsmittel wie Kaliumpermanganat für Oxidationsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Reduktion der Nitrogruppe ein Aminderivat ergeben, während Substitutionsreaktionen verschiedene substituierte Pyridinderivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
4-(Methoxymethyl)-2-[(2E)-2-(4-Methoxy-3-nitrobenzyliden)hydrazinyl]-6-methylpyridin-3-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Erforscht für seine potenzielle Verwendung in der Medikamentenentwicklung aufgrund seiner einzigartigen chemischen Struktur.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(Methoxymethyl)-2-[(2E)-2-(4-Methoxy-3-nitrobenzyliden)hydrazinyl]-6-methylpyridin-3-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann die Nitrobenzylidengruppe mit zellulären Proteinen interagieren und deren Funktion beeinflussen, was zu antimikrobiellen oder antikanzerogenen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(Methoxymethyl)phenol
- 4-(Methoxymethyl)benzolsäure
- 4-(Methoxymethyl)anisol
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 4-(Methoxymethyl)-2-[(2E)-2-(4-Methoxy-3-nitrobenzyliden)hydrazinyl]-6-methylpyridin-3-carbonitril durch seine einzigartige Kombination von funktionellen Gruppen und sein Potenzial für vielfältige Anwendungen aus. Das Vorhandensein der Nitrobenzyliden- und Hydrazinylgruppen sorgt für zusätzliche Reaktivität und biologische Aktivität, die in einfacheren Verbindungen nicht vorhanden sind .
Eigenschaften
Molekularformel |
C17H17N5O4 |
|---|---|
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
4-(methoxymethyl)-2-[(2E)-2-[(4-methoxy-3-nitrophenyl)methylidene]hydrazinyl]-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17N5O4/c1-11-6-13(10-25-2)14(8-18)17(20-11)21-19-9-12-4-5-16(26-3)15(7-12)22(23)24/h4-7,9H,10H2,1-3H3,(H,20,21)/b19-9+ |
InChI-Schlüssel |
HWJYOGGMKLHEOR-DJKKODMXSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-])C#N)COC |
Kanonische SMILES |
CC1=CC(=C(C(=N1)NN=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C#N)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11686002.png)
![2-phenoxy-N'-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11686005.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11686008.png)
![(2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B11686009.png)
![(2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B11686012.png)
![Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B11686013.png)
![2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium](/img/structure/B11686016.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11686019.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11686022.png)
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11686024.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11686028.png)
![Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B11686030.png)


